molecular formula C20H32O5 B136044 (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid CAS No. 34210-10-1

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Cat. No. B136044
CAS RN: 34210-10-1
M. Wt: 356.5 g/mol
InChI Key: XEYBRNLFEZDVAW-YOLMOHOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin E2-d4 (PGE2-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of PGE2 by GC- or LC-mass spectrometry. PGE2 is one of the primary cyclooxygenase products of arachidonic acid and one of the most widely investigated prostaglandins. Its activity influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation. The effects of PGE2 are transduced by at least four distinct receptors designated EP1, EP2, EP3, and EP4. The affinity constants (Kd) of PGE2 for these receptors range from 1-10 nM depending on the receptor subtype and tissue.

Scientific Research Applications

Mechanism of Action

Prostaglandin E2-d4, also known as (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid, is a deuterium-labeled variant of Prostaglandin E2 (PGE2). It plays a significant role in various physiological processes and has a wide range of effects on the body .

Target of Action

The primary targets of Prostaglandin E2-d4 are the four G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4 . These receptors are expressed in various combinations on the plasma membrane of cells . PGE2 modulates several key immunological processes including the activation, migration, and cytokine production of different immune cells such as dendritic cells (DCs), macrophages, and T lymphocytes .

Mode of Action

Prostaglandin E2-d4 interacts with its targets, the EP receptors, leading to various downstream effects. Both EP2 and EP4 signaling lead to an elevation of intracellular cyclic adenosine monophosphate (cAMP) levels through the stimulating Gαs protein . EP4 also couples to the inhibitory Gαi protein to decrease the production of cAMP . This interaction with its targets results in changes in cell function, including the dissolution of adhesion structures called podosomes, which is a first and essential step in DC maturation .

Biochemical Pathways

The activation of the EP receptors by Prostaglandin E2-d4 affects several biochemical pathways. The elevation of cAMP levels is a key event in these pathways . EP2 and EP4 signaling leads to distinct cAMP production profiles, with EP4 inducing a transient cAMP response and EP2 inducing a sustained cAMP response only at high PGE2 levels . This modulation of cAMP levels influences various cellular processes, including the activation, migration, and cytokine production of immune cells .

Pharmacokinetics

It is known that the compound’s activity is influenced by its interaction with the ep receptors and the resulting changes in camp levels .

Result of Action

The action of Prostaglandin E2-d4 results in a range of molecular and cellular effects. It influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation . Its effects on immune cells, such as DCs and macrophages, include changes in activation, migration, and cytokine production .

Action Environment

The action, efficacy, and stability of Prostaglandin E2-d4 can be influenced by various environmental factors. For instance, the spatiotemporal organization of GPCRs within the cell membrane allows these receptors to elicit fine-tuned cellular responses to different ligands . Additionally, the presence of other signaling molecules and the overall state of the cell can impact the action of Prostaglandin E2-d4.

properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBRNLFEZDVAW-YOLMOHOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347287
Record name Prostaglandin E2-3,3,4,4-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin E2-d4

CAS RN

34210-10-1
Record name Prostaglandin E2-3,3,4,4-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 2
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 3
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 4
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 5
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 6
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

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